N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S/c1-26-19-11-10-18-20-17(13-23(18)21-19)14-6-5-7-15(12-14)22-27(24,25)16-8-3-2-4-9-16/h2-13,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIIZCMQSHCFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves several steps. One common method includes the formation of the imidazo[1,2-b]pyridazine core through multicomponent reactions, condensation reactions, and intramolecular cyclizations . These reactions typically require specific catalysts and conditions to ensure the correct formation of the heterocyclic ring. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as a kinase inhibitor, particularly targeting TAK1 kinase, which is involved in cell growth and apoptosis.
Medicine: Research indicates its potential use in treating multiple myeloma, a type of blood cancer.
Industry: It can be used in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves the inhibition of TAK1 kinase. TAK1 is a serine/threonine kinase that plays a crucial role in cell signaling pathways related to inflammation, apoptosis, and cell survival . By inhibiting TAK1, this compound can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with other imidazopyridazine- and sulfonamide-containing molecules. Key analogues include:
Pharmacological and Physicochemical Properties
Electron-Withdrawing vs. Electron-Donating Groups :
- The 2-fluoro substituent in ’s compound introduces electron-withdrawing effects, which could enhance binding affinity to kinases or enzymes requiring polar interactions. However, fluorinated sulfonamides often exhibit shorter half-lives due to oxidative metabolism .
- The 6-methoxy group in the target compound provides moderate electron donation, balancing solubility and membrane permeability.
- ’s 2,5-dimethoxy groups likely improve aqueous solubility but may sterically hinder interactions with hydrophobic binding pockets .
- The 8-methyl group in further restricts conformational flexibility .
Biological Activity
N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article reviews the biological activity, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific sources.
Chemical Structure and Properties
The compound possesses the following chemical formula:
It features an imidazo[1,2-b]pyridazine moiety, which is known for its biological activity, particularly against various pathogens. The methoxy group enhances solubility and potential interactions with biological targets, making it a candidate for drug development.
Biological Activity
1. Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit potent antimicrobial properties. Specifically, compounds related to this compound have shown effectiveness against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MIC90) ranging from 0.63 to 1.26 mM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC90 (mM) | Target Pathogen |
|---|---|---|
| This compound | 0.63 - 1.26 | Mycobacterium tuberculosis |
| 3-Methoxyimidazo[1,2-b]pyridazines | Varied | Mycobacterium tuberculosis |
| Benzoylpyridazyl Ureas | Varied | Other pathogens |
2. Anti-inflammatory Properties
In addition to its antimicrobial activity, there is evidence suggesting that this compound may possess anti-inflammatory properties . This is particularly relevant in the context of treating respiratory diseases where inflammation plays a critical role. The compound's ability to inhibit specific enzymes involved in inflammatory pathways could lead to beneficial effects in conditions such as asthma and chronic obstructive pulmonary disease .
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The imidazo[1,2-b]pyridazine core can bind to active sites on enzymes, inhibiting their activity.
- Signal Transduction Modulation: The compound may influence cellular pathways involved in inflammation and immune responses.
These mechanisms highlight the potential for developing this compound into a therapeutic agent targeting both infectious diseases and inflammatory conditions.
Case Studies and Research Findings
A study focusing on the synthesis and biological evaluation of related compounds revealed that modifications in the structure significantly impacted their antimicrobial efficacy. For instance, the introduction of different substituents on the imidazo[1,2-b]pyridazine core led to variations in MIC values against Mycobacterium tuberculosis .
Another research effort emphasized the importance of the methoxy group in enhancing solubility and bioavailability, which are critical factors for effective drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
